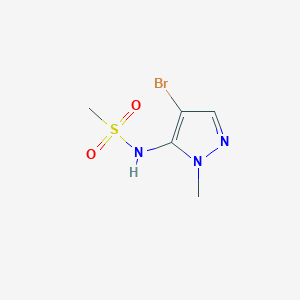
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of drug discovery, where the compound’s inhibitory effects on specific enzymes can be exploited for therapeutic purposes .
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- N-(4-Bromo-1H-pyrazol-5-yl)methanesulfonamide
- 4-Bromo-5-cyano-1-methyl-1H-pyrazole
Comparison: N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to the presence of both the bromine atom and the methanesulfonamide group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the methanesulfonamide group enhances its solubility and stability, making it more suitable for certain applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C5H8BrN3O2S |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
N-(4-bromo-2-methylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C5H8BrN3O2S/c1-9-5(4(6)3-7-9)8-12(2,10)11/h3,8H,1-2H3 |
InChI Key |
JSHLIFSDQPGIAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


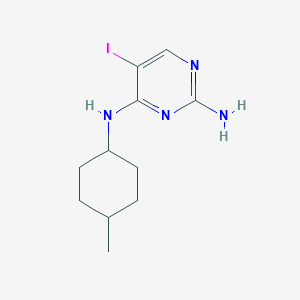
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)
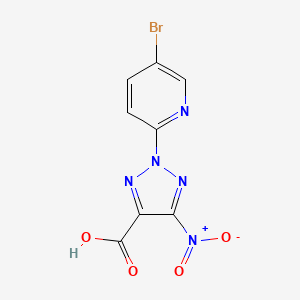
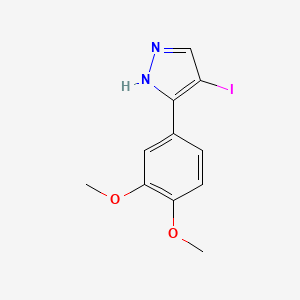
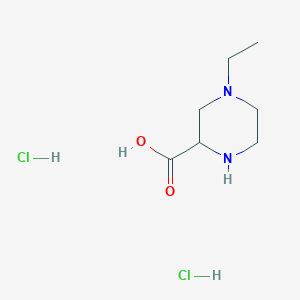

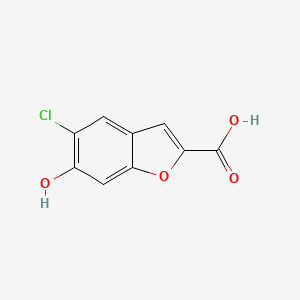
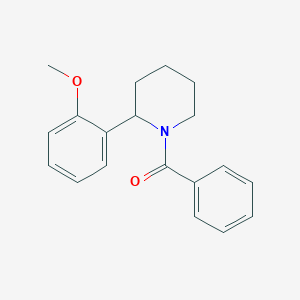

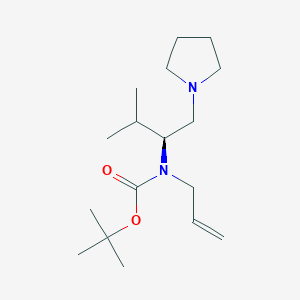



![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)
